molecular formula C11H10ClFN4O2 B2509709 1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide CAS No. 1004193-94-5

1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide

Cat. No.: B2509709
CAS No.: 1004193-94-5
M. Wt: 284.68
InChI Key: JSFAWMANUCBPDJ-UHFFFAOYSA-N
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Description

1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide is a chemical compound with the molecular formula C11H10ClFN4O2. It is known for its unique structure, which includes a pyrazole ring substituted with a chlorofluorophenoxy group and a carbohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-fluorophenol with a suitable alkylating agent to form the corresponding ether. This intermediate is then reacted with hydrazine hydrate to introduce the carbohydrazide group. The final step involves cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a carbohydrazide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[(3-chloro-4-fluorophenoxy)methyl]pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN4O2/c12-8-5-7(1-2-9(8)13)19-6-17-4-3-10(16-17)11(18)15-14/h1-5H,6,14H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFAWMANUCBPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCN2C=CC(=N2)C(=O)NN)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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